
5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022625, also known as 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde, is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a fluorine atom, and an imidazole ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde typically involves multiple steps, starting with the preparation of the imidazole ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. For instance, the use of brominating agents and fluorinating reagents is crucial in the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that are optimized for efficiency and cost-effectiveness. The preparation method is designed to be simple and easy to implement, making it suitable for industrial large-scale production. The crystal form of the compound prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can gain oxygen atoms, leading to the formation of oxidized products.
Reduction: It can also undergo reduction reactions, where it loses oxygen atoms or gains hydrogen atoms.
Substitution: The compound can participate in substitution reactions, where one atom or group of atoms is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s stability and solubility make it useful in the formulation of pharmaceutical products and other industrial applications
Mechanism of Action
The mechanism of action of 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde include:
- 5-Bromo-4-(5-chloro-2-methylphenyl)imidazole-2-carbaldehyde
- 5-Bromo-4-(5-fluoro-2-ethylphenyl)imidazole-2-carbaldehyde
- 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its specific combination of bromine and fluorine atoms, which imparts unique chemical properties. These properties make it particularly valuable in certain chemical reactions and applications, distinguishing it from other related compounds .
Properties
Molecular Formula |
C11H8BrFN2O |
|---|---|
Molecular Weight |
283.10 g/mol |
IUPAC Name |
5-bromo-4-(5-fluoro-2-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O/c1-6-2-3-7(13)4-8(6)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI Key |
QMMKLZOQCAESAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Oxan-2-yl)oxy]non-2-enal](/img/structure/B13713840.png)
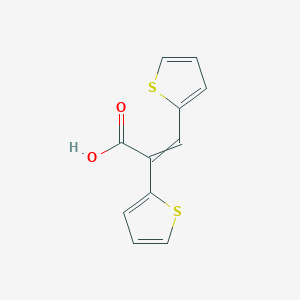


![5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B13713862.png)
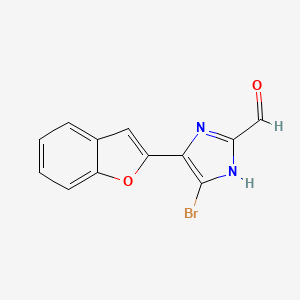
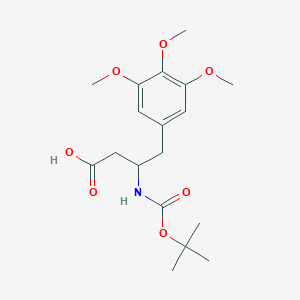

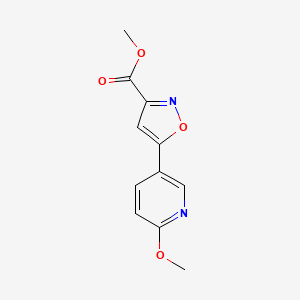
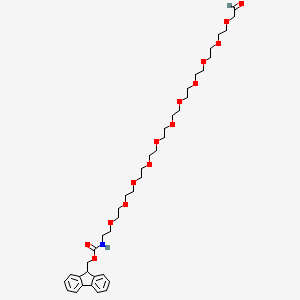
![N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B13713913.png)
![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)

![2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13713936.png)
